4-(indolin-1-ylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
4-(Indolin-1-ylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes an indoline moiety, a sulfonyl group, and a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indolin-1-ylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps:
Formation of Indoline Sulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indolin-1-ylsulfonyl chloride.
Coupling Reaction: The indolin-1-ylsulfonyl chloride is then reacted with 2-methoxy-5-nitroaniline in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted under certain conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(indolin-1-ylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It could be a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Indolin-1-ylsulfonyl)-N-phenylbenzamide: Lacks the methoxy and nitro groups, which may alter its biological activity and chemical reactivity.
4-(Indolin-1-ylsulfonyl)-N-(2-hydroxy-5-nitrophenyl)benzamide: Contains a hydroxy group instead of a methoxy group, potentially affecting its solubility and reactivity.
4-(Indolin-1-ylsulfonyl)-N-(2-methoxyphenyl)benzamide: Lacks the nitro group, which may influence its electronic properties and reactivity.
Uniqueness
The presence of both the methoxy and nitro groups in 4-(indolin-1-ylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide makes it unique compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-31-21-11-8-17(25(27)28)14-19(21)23-22(26)16-6-9-18(10-7-16)32(29,30)24-13-12-15-4-2-3-5-20(15)24/h2-11,14H,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFZREGGEDMEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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